BenchChemオンラインストアへようこそ!

Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate

Medicinal Chemistry Kinase Inhibitor Discovery Structure-Based Drug Design

Select this 5-Boc-2,5-diazaspiro[3.5]nonane (CAS 1246035-53-9) to accelerate your medicinal chemistry programs. Its crystallographically validated spirocyclic core directly engages kinase ATP-binding pockets, while the predicted cLogP of 1.74 offers a superior ADME profile over planar aromatics. The 98% commercial purity reduces side reactions in complex, catalyst-driven sequences. The precise Boc placement at the 5-position—not the 2-position isomer—enables orthogonal functionalization, cutting synthetic steps. Successfully scaled in US9493486B2 (53% yield) for ATX inhibitor synthesis, this building block is a proven, risk-mitigated choice for hit-to-lead optimization.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1246035-53-9
Cat. No. B567815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate
CAS1246035-53-9
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC12CNC2
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-5-4-6-12(14)8-13-9-12/h13H,4-9H2,1-3H3
InChIKeyMYPWDUFYPPMTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate (CAS 1246035-53-9): A Spirocyclic Building Block for Kinase Inhibitor and Bioactive Molecule Synthesis


Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate (CAS 1246035-53-9) is a heterocyclic spirocyclic compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 . It features a rigid diazaspiro[3.5]nonane core, where a 4-membered azetidine and a 6-membered piperidine ring share a common carbon atom [1]. This structure, protected by a tert-butyloxycarbonyl (Boc) group, serves as a key intermediate and versatile scaffold in medicinal chemistry [2]. Its inherent three-dimensionality and saturation are leveraged in the synthesis of diverse bioactive molecules, particularly as a core motif for generating novel kinase inhibitors and modulating receptor targets [3].

Why Substituting Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate with Close Analogs is Scientifically Risky


The precise regiochemistry of the Boc-protected nitrogen at the 5-position of the diazaspiro[3.5]nonane core is critical for downstream applications. Substituting this compound with a close analog, such as the 2-Boc isomer (CAS 1246034-93-4) or a 2,6-diazaspiro[3.5]nonane derivative (CAS 885272-17-3), fundamentally alters the molecule's vector of substitution and steric environment. This change directly impacts the orientation of the scaffold within a target binding pocket and the trajectory for further functionalization, as demonstrated in protein kinase inhibitor research where specific spirocycle conformations are essential for engaging the ATP-binding site [1]. Furthermore, the presence of the Boc protecting group is not merely a synthetic convenience; its specific placement dictates the order and type of subsequent derivatizations. Using an unprotected core or a different protecting group (e.g., benzyl) introduces orthogonal reactivity requirements, often increasing synthetic step count, lowering overall yield, and complicating purification. The quantitative evidence below establishes why this specific regioisomer provides distinct advantages over its nearest neighbors in terms of synthetic utility, purity, and physicochemical profile.

Quantitative Differentiation of Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate Against Its Closest Comparators


Proven Precursor to Ligand-Efficient Kinase Inhibitors with Confirmed Binding Modes

The tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate core is a key precursor to heteroaryl-substituted diazaspirocycles that exhibit quantifiable ligand efficiency and confirmed binding to kinase targets. This is a demonstrated advantage over non-spirocyclic or other spirocyclic amine building blocks that lack this validation. The diazaspiro[3.5]nonane scaffold, when elaborated, produced inhibitors of multiple kinases, including protein kinase A (PKA). The binding mode of a representative compound was confirmed by X-ray crystallography (PDB: 3ZO2), showing the spirocyclic scaffold's interaction with the ATP pocket [1]. This level of structural validation is not available for many other spirocyclic building blocks.

Medicinal Chemistry Kinase Inhibitor Discovery Structure-Based Drug Design

Defined Reactivity and Synthetic Utility in Multi-Kilogram Scale Processes

This compound's specific 5-Boc-2,5-diazaspiro[3.5]nonane structure is explicitly defined as a critical intermediate in large-scale manufacturing processes for ATX inhibitors, as detailed in a patent from F. Hoffmann-La Roche AG [1]. The patent provides a specific synthesis route and yield for a compound using this core, unlike the 2-Boc regioisomer or the 2,6-diazaspiro[3.5]nonane analog, which are not described for this application. The ability to use this specific intermediate in a process designed for scale-up is a significant practical advantage.

Process Chemistry Synthetic Methodology Scale-up

Superior Commercial Purity Level Compared to Standard Grade Analogs

Procurement data from reputable suppliers indicates that tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate is commercially available at a higher standard purity (98%) compared to its closely related 2,6-diazaspiro[3.5]nonane analog, which is commonly offered at 95% purity . This quantitative difference in purity can be critical for reactions where the presence of an extra 3% of unknown impurities can lead to significant side-product formation or catalyst poisoning, especially in early-stage medicinal chemistry where material is precious.

Chemical Procurement Analytical Chemistry Quality Control

Differentiated Physicochemical Profile Compared to Aromatic Heterocyclic Scaffolds

The tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate scaffold offers a fundamentally different physicochemical profile compared to flat, aromatic heterocyclic scaffolds commonly used as building blocks. Its spirocyclic nature confers increased three-dimensionality and saturation, which are attributes highly correlated with improved solubility, lower lipophilicity, and higher clinical success rates [1]. For this compound, the predicted LogP is 1.74, which is lower than many commonly used aromatic building blocks . For example, while direct data for a flat analog is not available, a typical aryl bromide building block like 4-bromobenzonitrile has a LogP of 1.9. The lower LogP of the spirocyclic scaffold suggests better aqueous solubility and a more favorable ADME profile, a key differentiator in drug candidate selection.

Drug Design Physicochemical Properties ADME

Unique pKa Profile for Targeted Interactions with Acidic Binding Site Residues

The diazaspiro[3.5]nonane core possesses two basic nitrogen atoms with distinct predicted pKa values. For the target compound, the pKa of the secondary amine (once the Boc group is removed) is predicted to be 10.65 ± 0.20 . In the context of kinase inhibitor design, this basicity is crucial. The research by Allen et al. explicitly states that interactions of basic nitrogen atoms in the diazaspiro scaffold with acidic side-chains of residues in the ATP pocket (such as Glu127 in PKA) influence selectivity profiles [1]. This level of tunable basicity is a differentiator compared to less basic or non-basic scaffolds like morpholines or piperazines, which cannot form the same type of strong ionic interactions.

Medicinal Chemistry Structure-Based Drug Design Physicochemical Properties

Optimal Applications for Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate Based on Verified Evidence


As a Validated Starting Point for the Synthesis of Novel Kinase Inhibitors

This compound is ideally suited for medicinal chemistry teams engaged in hit-to-lead or lead optimization programs targeting protein kinases. Its core structure has been crystallographically validated to bind the ATP pocket, and derivatives have demonstrated high ligand efficiency [1]. Using this building block allows chemists to rapidly synthesize diverse libraries of inhibitors with a known binding mode, significantly accelerating the drug discovery timeline.

For Process Chemistry Scale-up of ATX Inhibitor Candidates

As detailed in US Patent US9493486B2, this specific 5-Boc-2,5-diazaspiro[3.5]nonane core has been successfully employed in a multi-step synthesis of a potent ATX inhibitor (Example 1.42) with a reported yield of 53% [1]. This precedent provides a strong justification for selecting this intermediate for pre-clinical and clinical supply chain development, as the synthetic route has been proven at a scale beyond basic research quantities.

In Medicinal Chemistry Campaigns Aimed at Improving Solubility and Reducing Lipophilicity

For programs where candidate molecules are failing due to high lipophilicity (cLogP > 3) or poor aqueous solubility, substituting a flat, aromatic ring with this spirocyclic core is a rational design strategy. The predicted cLogP of 1.74 for the core scaffold directly contributes to a more favorable overall ADME profile for final compounds [1]. This approach is supported by broader industry data showing a correlation between increased fraction of sp3 carbons (Fsp3) and clinical success [2].

When High Purity is Non-Negotiable for Sensitive Reactions

In scenarios involving precious catalysts or complex multi-component reactions where trace impurities can dramatically lower yields or lead to reaction failure, the higher commercial purity (98%) of this compound compared to its 2,6-diazaspiro analog (95%) provides a tangible advantage [1]. This higher starting purity reduces the risk of introducing unknown variables into a synthetic sequence.

Quote Request

Request a Quote for Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.